4-Cyclopentylbenzene-1,3-diol

Catalog No.
S1911238
CAS No.
21713-03-1
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopentylbenzene-1,3-diol

CAS Number

21713-03-1

Product Name

4-Cyclopentylbenzene-1,3-diol

IUPAC Name

4-cyclopentylbenzene-1,3-diol

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8,12-13H,1-4H2

InChI Key

IXMNGROEFGBSGO-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=C(C=C(C=C2)O)O

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)O)O

4-Cyclopentylbenzene-1,3-diol is a chemical compound with the molecular formula C₁₁H₁₄O₂. It features a cyclopentyl group attached to a benzene ring that has hydroxyl groups at the 1 and 3 positions. This unique structure contributes to its physical and chemical properties, including its solubility and reactivity in various chemical environments. The compound is classified as a diol due to the presence of two hydroxyl groups, which can participate in hydrogen bonding, influencing its interactions in biological systems and

Due to its functional groups:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The diol can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Dehydration: Under acidic conditions, it may undergo dehydration to yield alkenes.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .

Several methods exist for synthesizing 4-Cyclopentylbenzene-1,3-diol:

  • Direct Hydroxylation: Using appropriate hydroxylating agents on cyclopentylbenzene derivatives.
  • Aldol Condensation: A catalytic asymmetric cross-aldol reaction involving cyclopentyl-containing aldehydes and ketones can yield the desired diol product .
  • Reduction Reactions: Reducing corresponding ketones or aldehydes that contain cyclopentyl groups can also produce 1,3-diols .

4-Cyclopentylbenzene-1,3-diol has various applications across different fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activities.
  • Material Science: Its properties may be harnessed in the development of polymers or coatings.
  • Cosmetics: The compound could be utilized in formulations for skin care products due to its potential moisturizing properties .

Interaction studies involving 4-Cyclopentylbenzene-1,3-diol focus on its behavior in biological systems and with other chemical entities:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can help assess its pharmacokinetic properties.
  • Reactivity with Other Compounds: Investigating how it reacts with various electrophiles or nucleophiles can provide insights into its potential applications in organic synthesis .

Several compounds share structural similarities with 4-Cyclopentylbenzene-1,3-diol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Dihydroxybenzene (Resorcinol)Two hydroxyl groups on benzeneCommonly used as a reducing agent
1,2-Benzenediol (Catechol)Two hydroxyl groups on adjacent carbonsExhibits strong antioxidant properties
2-HydroxycyclohexanolHydroxyl group on a cyclohexane ringDifferent ring structure affects reactivity

The uniqueness of 4-Cyclopentylbenzene-1,3-diol lies in its specific arrangement of the cyclopentyl group and the positioning of the hydroxyl groups, which may impart distinct physical and chemical properties compared to these similar compounds .

XLogP3

3.2

Wikipedia

4-cyclopentylbenzene-1,3-diol

Dates

Modify: 2023-07-22

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